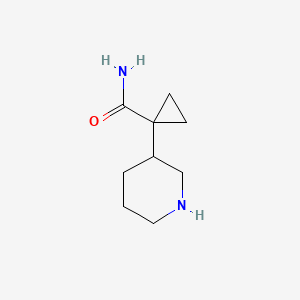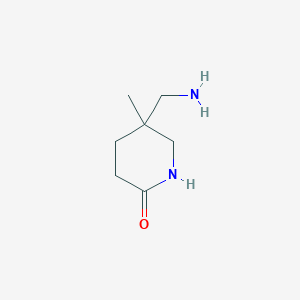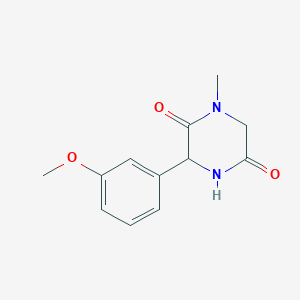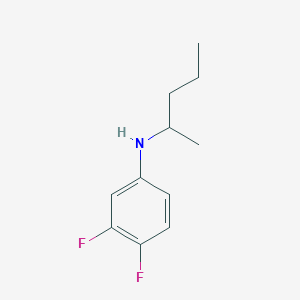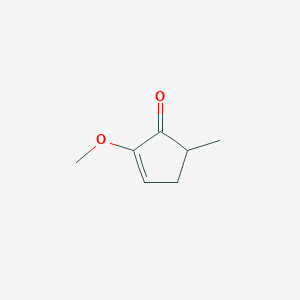
2-Methoxy-5-methylcyclopent-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O2 It is a cyclopentenone derivative, characterized by a methoxy group at the second position and a methyl group at the fifth position on the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxy-1,3-butadiene with methyl vinyl ketone in the presence of a catalyst. The reaction conditions often include a solvent such as toluene and a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
Oxidation: Formation of this compound oxide or corresponding acids.
Reduction: Formation of 2-methoxy-5-methylcyclopentanol or related alkanes.
Substitution: Formation of substituted cyclopentenones with various functional groups.
Scientific Research Applications
2-Methoxy-5-methylcyclopent-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-cyclopenten-1-one: Similar structure but lacks the methoxy group.
3-Methoxy-2-cyclopenten-1-one: Similar structure but with the methoxy group at a different position.
2-Cyclopenten-1-one: Lacks both the methoxy and methyl groups.
Uniqueness
2-Methoxy-5-methylcyclopent-2-en-1-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies on its mechanism of action and applications will continue to uncover its full potential.
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-methoxy-5-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-5-3-4-6(9-2)7(5)8/h4-5H,3H2,1-2H3 |
InChI Key |
UDEVLRHDFJYGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13223343.png)

![N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide](/img/structure/B13223362.png)

![3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylicacid](/img/structure/B13223372.png)
![2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13223373.png)
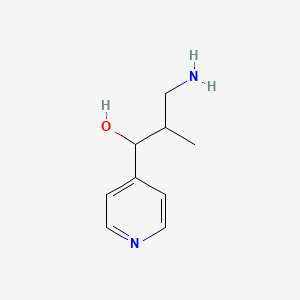

![[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide](/img/structure/B13223401.png)
![1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13223406.png)
